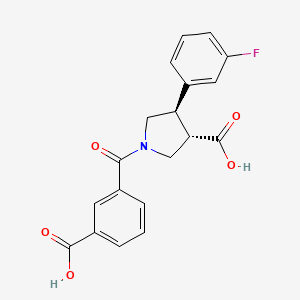

![molecular formula C20H17N3 B5509581 7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves reactions between aminoazoles and acetoacetic esters in the presence of aliphatic, aromatic, or heteroaromatic aldehydes. The process can result in various substituted derivatives, depending on the specific reactants and conditions used (Fedorova et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by hydrogen-bonded frameworks, as observed in 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its variants. These structures are linked through a combination of hydrogen bonds, forming chains and three-dimensional frameworks (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including cyclocondensation, formylation, and electrophilic substitutions, leading to a wide range of functional derivatives. For example, 3-formylpyrazolo[1,5-a]pyrimidines serve as intermediates for creating functional fluorophores, indicating the compound's versatility in synthesis and functionalization processes (Castillo et al., 2018).

Scientific Research Applications

Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory properties. For instance, derivatives of this compound class, such as 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, have been synthesized and shown to exhibit significant anti-inflammatory activity without ulcerogenic effects, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal risks (Auzzi et al., 1983).

Antimicrobial Activity

Several methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and evaluated for their antimicrobial activity. This research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with significant antimicrobial properties, potentially offering new treatments for infectious diseases (Gein et al., 2009).

Synthesis and Electrophilic Substitutions

The compound has also been a focal point in synthetic chemistry, especially in the synthesis andelectrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. This research has led to the creation of a new series of compounds, indicating the versatility of the pyrazolo[1,5-a]pyrimidine scaffold for generating diverse molecules. These synthesized molecules could serve as precursors or intermediates for further chemical modifications, expanding the chemical space of potential therapeutic agents (Atta, 2011).

Regioselective Synthesis

The regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides and its derivatives showcases the compound's utility in targeted synthetic strategies. Such methodologies enable the production of molecules with specific functional groups at desired positions, which is crucial for the design of moleculeswith tailored pharmacological profiles. This approach underscores the adaptability of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, allowing for precise modifications to enhance drug-like properties or to probe the structure-activity relationships of this chemical class (Drev et al., 2014).

Fluorescent Probes

The development of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores highlights another fascinating application. These compounds have been utilized to create novel fluorescent probes that could potentially be used for detecting biologically or environmentally relevant species. The ability to manipulate the pyrazolo[1,5-a]pyrimidine core to produce compounds with significant fluorescence properties opens new avenues in the development of diagnostic tools and sensors, showcasing the versatility of this scaffold beyond pharmacological applications (Castillo et al., 2018).

Mechanism of Action

properties

IUPAC Name |

7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3/c1-14-8-10-17(11-9-14)19-13-20-21-18(12-15(2)23(20)22-19)16-6-4-3-5-7-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOPOANWXTQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)

![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)

![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)